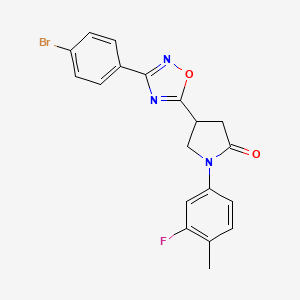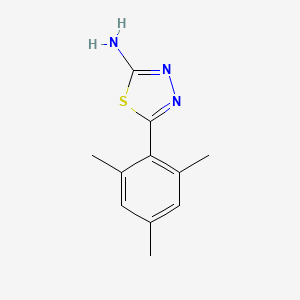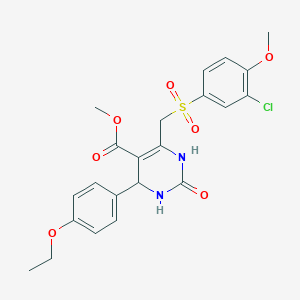
N-(pyrrolidin-1-ylcarbonyl)isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyrrolidin-1-ylcarbonyl)isoleucine, also known as CPI-1189, is a small molecule drug that has been developed for the treatment of several neurological disorders. It belongs to the class of compounds known as mTOR inhibitors, which have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Wirkmechanismus
N-(pyrrolidin-1-ylcarbonyl)isoleucine works by inhibiting the activity of the mTOR pathway, which is involved in several cellular processes, including cell growth and proliferation, protein synthesis, and autophagy. By inhibiting this pathway, N-(pyrrolidin-1-ylcarbonyl)isoleucine can reduce the accumulation of toxic proteins in the brain and promote the clearance of damaged cells.
Biochemical and Physiological Effects
N-(pyrrolidin-1-ylcarbonyl)isoleucine has been shown to have several biochemical and physiological effects in animal models of neurological disorders. It can reduce the production of inflammatory cytokines, promote the survival of neurons, and improve synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(pyrrolidin-1-ylcarbonyl)isoleucine is its specificity for the mTOR pathway, which reduces the risk of off-target effects. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several potential future directions for the research on N-(pyrrolidin-1-ylcarbonyl)isoleucine. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of N-(pyrrolidin-1-ylcarbonyl)isoleucine involves the reaction of isoleucine with pyrrolidine-1-carbonyl chloride in the presence of a base. This reaction results in the formation of N-(pyrrolidin-1-ylcarbonyl)isoleucine, which can be further purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-(pyrrolidin-1-ylcarbonyl)isoleucine has been extensively studied for its potential therapeutic applications in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
3-methyl-2-(pyrrolidine-1-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-8(2)9(10(14)15)12-11(16)13-6-4-5-7-13/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOQGKOUGRAJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-1-ylcarbonyl)isoleucine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2981894.png)

![(6R)-8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2981897.png)
![N-(tert-butyl)-2-[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2981898.png)
![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2981899.png)


![N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2981903.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2981905.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2981906.png)



![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)